REACTION_SMILES
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[CH2:1]([CH3:2])[O:3][c:4]1[cH:5][c:6]([CH2:13][C:14](=[O:15])[OH:16])[cH:7][cH:8][c:9]1[O:10][CH2:11][CH3:12].[CH3:22][C:23](=[O:24])[OH:25].[OH2:21].[OH:17][N+:18]([O-:19])=[O:20]>>[CH2:1]([CH3:2])[O:3][c:4]1[cH:5][c:6]([CH2:13][C:14](=[O:15])[OH:16])[c:7]([N+:18](=[O:17])[O-:19])[cH:8][c:9]1[O:10][CH2:11][CH3:12]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOc1ccc(CC(=O)O)cc1OCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])O
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Name
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Type
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product
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Smiles
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CCOc1cc(CC(=O)O)c([N+](=O)[O-])cc1OCC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |